Dodeclonium
Description
Dodeclonium bromide (C${22}$H${39}$ClNOBr) is a quaternary ammonium compound (QAC) classified as a topical anti-infective agent. It is regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) XD8BU85ZLK and by the European Medicines Agency (EMA) under the XEVMPD index SUB06349MIG . Its International Non-Proprietary Name (INN) reflects its structural features: a dodecyl (12-carbon) chain linked to a nitrogen atom, further substituted with methyl and ethoxy-cyclohexyl groups, and a bromide counterion (SMILES: CCCCCCCCCCCC[N+](C)(C)CCOC1CCC(CC1)Cl.[Br-]) . This compound bromide is widely used in antimicrobial formulations due to its ability to disrupt microbial cell membranes .
Properties
CAS No. |
123247-90-5 |
|---|---|
Molecular Formula |
C22H39ClNO+ |
Molecular Weight |
369 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium |
InChI |
InChI=1S/C22H39ClNO/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22/h14-17H,4-13,18-20H2,1-3H3/q+1 |
InChI Key |
DIQMZVPLKDZWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl |
Other CAS No. |
123247-90-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cetrimonium Bromide
Structural Features :
Functional Comparison :
- Mechanism : Like dodeclonium, cetrimonium bromide disrupts microbial membranes through cationic interactions with phospholipids.
- Applications : Commonly used in antiseptic creams and shampoos. Its longer alkyl chain may enhance lipid solubility but could increase cytotoxicity compared to this compound .
- Regulatory Status : FDA UNII L64N7M9BWR; EMA XEVMPD index SUB07458MIG .
Lauralkonium Chloride
Structural Features :
Functional Comparison :
- Applications : Used in disinfectants and preservatives. The chloride ion may reduce stability in aqueous formulations compared to bromide-based QACs like this compound .
- Regulatory Status : FDA UNII 07HUP5A29X; EMA XEVMPD index SUB08411MIG .
Data Table: Key Properties and Regulatory Information
Research Findings and Discussion
Structural Impact on Efficacy
- Chain Length : Cetrimonium’s longer alkyl chain (16C) may increase antimicrobial potency but also cytotoxicity, as longer chains enhance membrane disruption but reduce selectivity . This compound’s 12C chain balances efficacy and safety.
- Functional Groups : Lauralkonium’s benzoyl ester introduces aromaticity, which may improve stability in organic matrices but complicate synthesis compared to this compound’s simpler ether linkage .
Regulatory and Commercial Considerations
All three compounds share similar tariff classifications (HS 29239000, SITC 51481), reflecting their roles as anti-infective QACs . However, differences in regulatory identifiers (e.g., UNII, XEVMPD indices) highlight distinct safety and efficacy profiles necessitating separate approvals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
